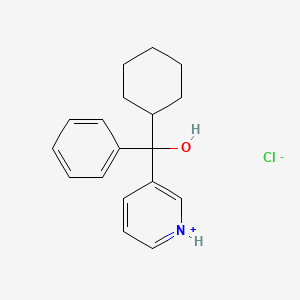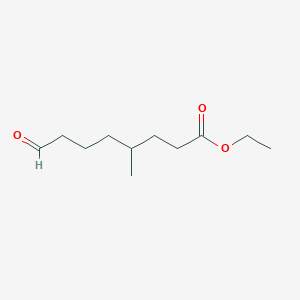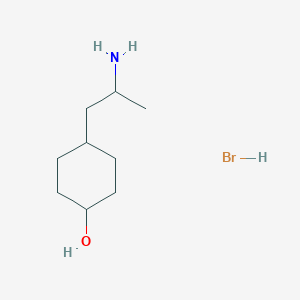
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is a chemical compound with the molecular formula C9H20BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of cyclohexanol and contains an aminopropyl group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide typically involves the reaction of cyclohexanol with 2-aminopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to obtain high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with neurotransmitter receptors and enzymes, leading to various physiological effects. The compound acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) and other sympathetic nervous system effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyamphetamine:
Cyclohexanol: The parent compound, which lacks the aminopropyl group, and has different chemical properties and applications.
Amphetamine: A related compound with a similar aminopropyl group but different overall structure and pharmacological effects.
Uniqueness
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is unique due to its specific combination of a cyclohexanol backbone and an aminopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64011-65-0 |
|---|---|
Molekularformel |
C9H20BrNO |
Molekulargewicht |
238.17 g/mol |
IUPAC-Name |
4-(2-aminopropyl)cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H19NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h7-9,11H,2-6,10H2,1H3;1H |
InChI-Schlüssel |
XBZGWIAIPUWSHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCC(CC1)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






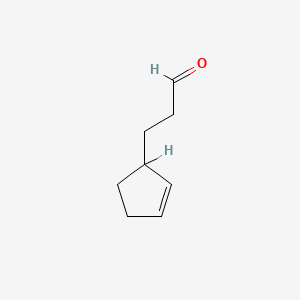
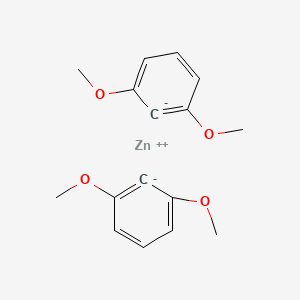
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
